7-Aminothiazolo[4,5-d]pyrimidin-2(3H)-one
Overview
Description
7-Aminothiazolo[4,5-d]pyrimidin-2(3H)-one is a chemical compound that has been the subject of various research studies . It is a nitrogen heterocyclic compound and is considered a promising intermediate for the synthesis of pyrido[2,3-d]pyrimidine-4,7-diamines .
Synthesis Analysis
The synthesis of 7-Aminothiazolo[4,5-d]pyrimidin-2(3H)-one has been achieved through a traceless solid-phase synthesis method . This method involves a Dimroth rearrangement . The reaction with 4-amino-6-chloropyrimidine-5-carbaldehyde leads to 7-amino-4-chloropyrido[2,3-d]pyrimidine .Molecular Structure Analysis
The molecular structure of 7-Aminothiazolo[4,5-d]pyrimidin-2(3H)-one is characterized by a thiazolo[4,5-d]pyrimidine core . The molecular formula is C5H4N4O2S .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 7-Aminothiazolo[4,5-d]pyrimidin-2(3H)-one include nucleophilic substitution reactions . The process also involves cyclization and ring-opening reactions .Physical And Chemical Properties Analysis
The molecular weight of 7-Aminothiazolo[4,5-d]pyrimidin-2(3H)-one is 184.18 . More detailed physical and chemical properties are not available in the retrieved resources.Scientific Research Applications
Traceless Solid-Phase Synthesis
- 7-Aminothiazolo[4,5-d]pyrimidin-2(3H)-one is utilized in the synthesis of thiazolo[4,5-d]pyrimidine-based libraries, offering a range of pharmaceutical activities. A novel protocol for synthesizing these libraries on a solid support using a traceless linker and Dimroth rearrangement has been developed, showcasing its versatility in drug discovery (Lim, Abdildinova & Gong, 2021).
Synthesis and Antimicrobial Evaluation
- The compound is a key component in synthesizing various thiazolo[4,5-d]pyrimidine derivatives with potential antimicrobial properties. These derivatives show varying degrees of activity against different microbial strains, demonstrating the compound's significance in developing new antimicrobial agents (Habib, Soliman, El-Tombary, El‐Hawash & Shaaban, 2007).
Antitumor and Antiviral Activities
- This compound is also involved in the synthesis of novel oxazolo[5,4-d]pyrimidines and triazolo[4,5-d]pyrimidines, with studies revealing their potential in antitumor and antiviral applications. These findings indicate the compound's potential utility in cancer and virus research (Sochacka-Ćwikła et al., 2020).
Anti-Human Cytomegalovirus Activity
- The compound is essential in synthesizing various alkyl derivatives, showing potent in vitro activity against human cytomegalovirus (HCMV). This aspect highlights its potential in antiviral drug development, particularly for conditions like HCMV (Lewis et al., 1995).
Antiepileptic Activities
- Derivatives of 7-Aminothiazolo[4,5-d]pyrimidin-2(3H)-one have been studied for their anti-epileptic activities. This research opens avenues for developing new treatments for epilepsy (Ding et al., 2019).
Synthesis of Antifungal Agents
- In the field of antifungal research, derivatives of this compound have been synthesized and shown to have potent antifungal activities. This suggests its role in the development of new antifungal medications (Chhabria et al., 2011).
Future Directions
properties
IUPAC Name |
7-amino-3H-[1,3]thiazolo[4,5-d]pyrimidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4OS/c6-3-2-4(8-1-7-3)9-5(10)11-2/h1H,(H3,6,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHMCIUPJZNXRNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)NC(=O)S2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20561082 | |
Record name | 7-Amino[1,3]thiazolo[4,5-d]pyrimidin-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20561082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Aminothiazolo[4,5-d]pyrimidin-2(3H)-one | |
CAS RN |
122970-56-3 | |
Record name | 7-Amino[1,3]thiazolo[4,5-d]pyrimidin-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20561082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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